molecular formula C39H68O3 B579139 Cholesteryl undecyl carbonate CAS No. 15834-73-8

Cholesteryl undecyl carbonate

Cat. No.: B579139
CAS No.: 15834-73-8
M. Wt: 584.97
InChI Key: QBEUINYAZSSKHI-ZBDFTZOCSA-N
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Description

Cholesteryl undecyl carbonate is a chemical compound with the molecular formula C39H68O3. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with undecyl carbonate. This compound is known for its liquid crystalline properties and is often used in the formulation of liquid crystal displays and other optical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl undecyl carbonate can be synthesized through the esterification of cholesterol with undecyl chloroformate. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl undecyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cholesterol and undecyl alcohol.

    Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different cholesteryl esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Cholesterol and undecyl alcohol.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Different cholesteryl esters depending on the nucleophile used.

Scientific Research Applications

Cholesteryl undecyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other cholesteryl derivatives and liquid crystalline materials.

    Biology: Studied for its interactions with biological membranes and its potential use in drug delivery systems.

    Medicine: Investigated for its potential in creating biocompatible materials for medical devices.

    Industry: Utilized in the production of liquid crystal displays, optical devices, and sensors.

Mechanism of Action

Cholesteryl undecyl carbonate can be compared with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl pelargonate. These compounds share similar liquid crystalline properties but differ in their chemical structure and phase behavior. For example:

    Cholesteryl oleyl carbonate: Exhibits similar phase transitions but at different temperatures compared to this compound.

    Cholesteryl pelargonate: Has different thermal and optical properties due to variations in the ester group.

Comparison with Similar Compounds

  • Cholesteryl oleyl carbonate
  • Cholesteryl pelargonate
  • Cholesteryl benzoate
  • Cholesteryl chloride

Each of these compounds has unique properties that make them suitable for specific applications in liquid crystal technology and other fields.

Biological Activity

Cholesteryl undecyl carbonate (CUC) is a cholesterol derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and antimicrobial applications. This article provides a comprehensive overview of the biological activity of CUC, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of cholesterol with undecylic acid. This modification enhances its solubility and bioavailability, making it a suitable candidate for various biomedical applications. The structural formula can be represented as follows:

C27H46O3\text{C}_{27}\text{H}_{46}\text{O}_3

1. Antimicrobial Activity

Recent studies have shown that cholesteryl derivatives, including CUC, exhibit significant antimicrobial properties. A series of glycinate and carbonate derivatives of cholesterol were synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. The results indicated that these compounds, including CUC, demonstrated inhibitory effects against gram-negative bacteria and fungi, suggesting their potential use as antimicrobial agents .

Compound TypeActivity AgainstRemarks
This compoundGram-negative bacteriaSignificant inhibition observed
FungiEffective against multiple strains

2. Drug Delivery Systems

CUC has been explored for its role in drug delivery systems due to its cholesterol backbone, which facilitates cellular uptake and enhances bioavailability. For instance, research indicated that liposomes incorporating cholesterol derivatives improved the solubility and stability of hydrophobic drugs. The incorporation of CUC into liposomal formulations has shown promising results in enhancing drug distribution in cancer cells .

Case Study: Liposomal Formulations

  • Objective : To evaluate the efficacy of CUC in enhancing drug delivery.
  • Method : Liposomes were prepared using CUC and tested for drug encapsulation efficiency.
  • Results : Enhanced bioavailability and targeted delivery to cancer cells were observed, with minimal toxicity to normal cells.

3. Immunomodulatory Properties

Cholesterol-based compounds have been reported to possess immunomodulatory effects. A study highlighted the incorporation of cholesterol derivatives into liposomes that exhibited immunomodulatory properties in primary rat macrophages. This suggests that CUC may play a role in modulating immune responses, potentially benefiting therapeutic strategies for inflammatory diseases .

Research Findings and Implications

The biological activity of this compound extends beyond antimicrobial effects to include significant implications in drug delivery and immune modulation. The following table summarizes key findings from recent research:

Study ReferenceKey FindingsImplications
Antimicrobial activity against gram-negative bacteriaPotential use as an antimicrobial agent
Enhanced drug delivery in cancer therapyImproved efficacy of chemotherapy
Biomarker potential for cardiovascular diseaseNew avenues for disease risk assessment

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEUINYAZSSKHI-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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